1-(4-(Bromomethyl)-3-ethoxyphenyl)-1-chloropropan-2-one
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Overview
Description
1-(4-(Bromomethyl)-3-ethoxyphenyl)-1-chloropropan-2-one is an organic compound with the molecular formula C12H14BrClO2. This compound is of interest due to its unique chemical structure, which includes a bromomethyl group, an ethoxy group, and a chloropropanone moiety. These functional groups make it a versatile intermediate in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Bromomethyl)-3-ethoxyphenyl)-1-chloropropan-2-one typically involves multiple steps. One common method starts with the bromination of 4-ethoxybenzyl alcohol to form 4-(bromomethyl)-3-ethoxybenzyl bromide. This intermediate is then subjected to a Friedel-Crafts acylation reaction with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the use of high-purity reagents. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Bromomethyl)-3-ethoxyphenyl)-1-chloropropan-2-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the chloropropanone moiety can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products
Nucleophilic Substitution: Substituted benzyl derivatives.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
1-(4-(Bromomethyl)-3-ethoxyphenyl)-1-chloropropan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-(Bromomethyl)-3-ethoxyphenyl)-1-chloropropan-2-one involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The chloropropanone moiety can undergo nucleophilic attack, leading to the formation of covalent bonds with target proteins or enzymes, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Bromomethylphenyl)-1-chloropropan-2-one
- 1-(4-Ethoxyphenyl)-1-chloropropan-2-one
- 1-(4-(Bromomethyl)-3-methoxyphenyl)-1-chloropropan-2-one
Uniqueness
1-(4-(Bromomethyl)-3-ethoxyphenyl)-1-chloropropan-2-one is unique due to the presence of both bromomethyl and ethoxy groups, which provide distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound in synthetic chemistry and various research applications.
Properties
Molecular Formula |
C12H14BrClO2 |
---|---|
Molecular Weight |
305.59 g/mol |
IUPAC Name |
1-[4-(bromomethyl)-3-ethoxyphenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C12H14BrClO2/c1-3-16-11-6-9(12(14)8(2)15)4-5-10(11)7-13/h4-6,12H,3,7H2,1-2H3 |
InChI Key |
DXVWMPYIDKEWRR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(C(=O)C)Cl)CBr |
Origin of Product |
United States |
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